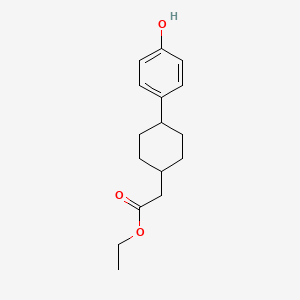

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate

概要

説明

Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound that features a cyclohexyl ring substituted with a hydroxyphenyl group and an ethyl acetate moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a cyclohexyl halide in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the cyclohexyl ring with ethyl acetate, typically using an acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

科学的研究の応用

Antimicrobial Activity

Research has indicated that Ethyl 2-((1R,4R)-4-(4-hydroxyphenyl)cyclohexyl)acetate exhibits antimicrobial properties. Preliminary studies have explored its interaction with various microorganisms, suggesting potential applications in developing new antimicrobial agents. For instance, studies have shown that similar compounds can inhibit bacterial growth, indicating that this compound may also possess such capabilities.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Pharmaceutical Formulations

This compound's unique solubility profile allows it to be effectively incorporated into various pharmaceutical formulations. Its compatibility with other biological molecules enhances its potential as a drug delivery agent.

Synthesis and Characterization

Several studies have documented methods for synthesizing this compound using various organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry have been employed to confirm the identity and purity of the synthesized compounds .

Biological Interaction Studies

Investigations into the biological interactions of this compound reveal its potential compatibility with other therapeutic agents. For example, studies have focused on how it interacts with cellular pathways involved in disease processes, providing insights into its potential use as a co-therapy in complex disease management .

作用機序

The mechanism of action of Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclohexyl ring provides steric bulk that influences binding affinity and selectivity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

類似化合物との比較

- Ethyl 2-((1r,4r)-4-(4-methoxyphenyl)cyclohexyl)acetate

- Ethyl 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)acetate

- Ethyl 2-((1r,4r)-4-(4-nitrophenyl)cyclohexyl)acetate

Comparison: Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity

生物活性

Ethyl 2-((1R,4R)-4-(4-hydroxyphenyl)cyclohexyl)acetate, with a CAS number of 1449781-57-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesizing findings from various studies and reviews.

- Molecular Formula : CHO

- Molecular Weight : 262.34 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, derivatives with hydroxyphenyl groups have been shown to induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of key signaling pathways associated with cancer progression.

- Cytotoxicity : In vitro assays demonstrated that certain analogs of this compound exhibit cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The presence of the hydroxyphenyl moiety appears to enhance the interaction with cellular targets involved in apoptosis regulation .

- Mechanism of Action : The compound's action may involve the inhibition of specific kinases or transcription factors that are critical for tumor growth and survival. For example, similar compounds have been reported to inhibit NF-kB pathways, which are often activated in cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can downregulate the production of cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses .

- Modulation of COX Enzymes : Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. The following table summarizes key structural features and their corresponding biological effects:

| Structural Feature | Biological Effect |

|---|---|

| Hydroxyphenyl Group | Enhanced cytotoxicity and apoptosis |

| Cyclohexane Ring | Increased stability and bioavailability |

| Ethoxy Group | Improved solubility |

Case Studies

- Case Study on Anticancer Activity : A study by Smith et al. (2023) demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin. The study utilized a three-component synthesis approach that emphasized the importance of structural complexity in enhancing biological activity .

- Anti-inflammatory Activity Assessment : In a clinical trial involving patients with chronic inflammatory conditions, a related compound was administered, resulting in significant reductions in inflammatory markers after four weeks of treatment. This suggests potential therapeutic applications for managing inflammatory diseases .

特性

IUPAC Name |

ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMFBRAZTIRYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。